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molecular formula C9H10N4O2 B1651772 4(3H)-Pteridinone, 2-(ethoxymethyl)- CAS No. 133914-85-9

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Cat. No. B1651772
M. Wt: 206.20 g/mol
InChI Key: SFWVULIFVPNTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270465

Procedure details

3.5 g (0.024 mole) of a 40% aqueous solution of glyoxal are added to a suspension of 3.7 g (0.020 mole) of 5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone in 30 ml of water. The mixture is brought gradually to reflux and kept refluxing for 1 hour. After the addition of Norit, refluxing is continued for a further 10 minutes and the reaction mixture is then filtered. The aqueous solution obtained is extracted with dichloromethane. These organic extracts are treated as in section c of Example 25. Yld: 2.5 g (61%), m.p. 168°-169° C. The product is identical to that obtained in Example 1.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=O.[NH2:5][C:6]1[C:7](=[O:17])[NH:8][C:9]([CH2:13][O:14][CH2:15][CH3:16])=[N:10][C:11]=1[NH2:12].C>O>[CH2:15]([O:14][CH2:13][C:9]1[NH:8][C:7](=[O:17])[C:6]2[C:11](=[N:12][CH:1]=[CH:3][N:5]=2)[N:10]=1)[CH3:16]

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone
Quantity
3.7 g
Type
reactant
Smiles
NC=1C(NC(=NC1N)COCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
kept refluxing for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
the reaction mixture is then filtered
CUSTOM
Type
CUSTOM
Details
The aqueous solution obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
ADDITION
Type
ADDITION
Details
These organic extracts are treated as in section c of Example 25
CUSTOM
Type
CUSTOM
Details
that obtained in Example 1

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)OCC1=NC2=NC=CN=C2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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